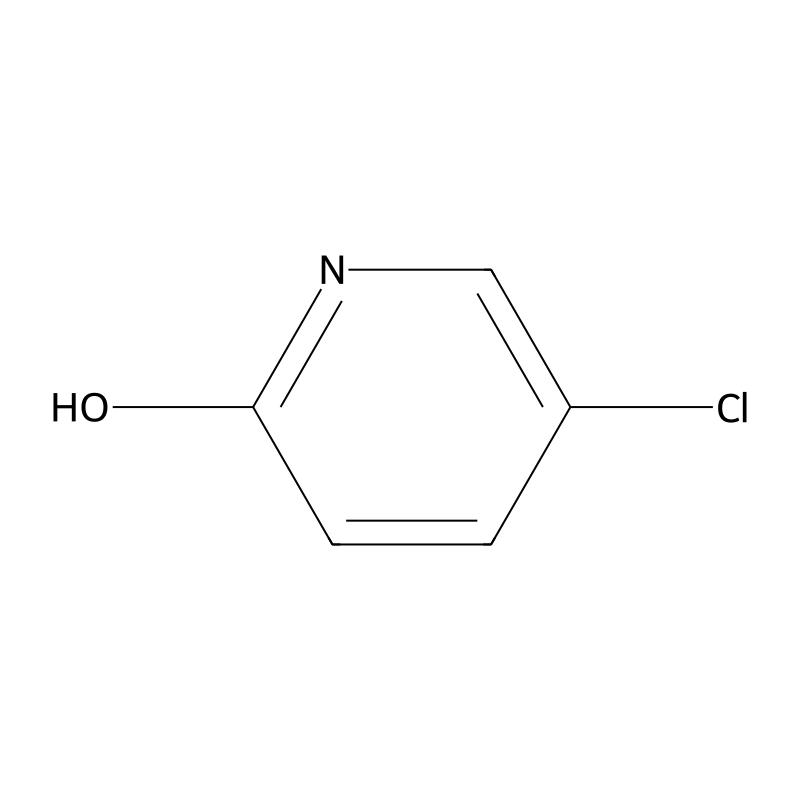

5-Chloro-2-pyridone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5-Chloro-2-pyridone (CAS 4214-79-3) is a highly versatile halogenated N-heterocycle characterized by its distinct lactam-lactim tautomerism and an electrophilic C5-chlorine handle [1]. In industrial procurement and medicinal chemistry, it serves as a critical bifunctional building block, offering both a nucleophilic nitrogen/oxygen center for regioselective alkylation and a reactive carbon-halogen bond for transition-metal-catalyzed cross-coupling[2]. Its balanced electronic profile makes it a preferred starting material for synthesizing complex active pharmaceutical ingredients (APIs), including targeted anti-fibrotic agents, as well as serving as the direct precursor to Comins' reagent, a highly selective triflating agent [1].

Substituting 5-chloro-2-pyridone with generic alternatives like unsubstituted 2-pyridone or 2,5-dichloropyridine fundamentally disrupts synthetic workflows [1]. Unsubstituted 2-pyridone lacks the C5-halogen required for downstream Suzuki or Heck cross-coupling, preventing the modular assembly of biaryl systems [1]. Conversely, 2,5-dichloropyridine lacks the inherent pyridone tautomerism, meaning it cannot undergo direct, base-mediated N-alkylation or O-alkylation without harsh, multi-step Buchwald-Hartwig amination or hydrolysis protocols. While 5-bromo-2-pyridone offers similar reactivity, the 5-chloro analog provides improved atom economy (~26% lower molecular weight) and is the specific byproduct required for the clean aqueous workup of Comins' reagent-mediated triflations [2].

Precursor Efficiency for Comins' Reagent Synthesis and Workup

5-Chloro-2-pyridone is the essential precursor and primary byproduct in the application of Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) [1]. Compared to harsh triflating agents like triflic anhydride (Tf2O), Comins' reagent allows enolate triflation at mild temperatures (-78 °C), preventing the decomposition of sensitive alpha-keto esters[1]. During the aqueous workup of the triflation reaction, the triflimide anion is protonated to release 5-chloro-2-pyridone, which is completely removed via a standard aqueous base wash, avoiding the complex chromatographic separations often required for byproducts of N-phenyltriflimide [1].

| Evidence Dimension | Byproduct removal efficiency and reagent stability |

| Target Compound Data | 5-Chloro-2-pyridone (as Comins' reagent byproduct) allows complete removal via mild aqueous base wash |

| Comparator Or Baseline | N-phenyltriflimide (byproduct N-phenyltriflamide requires chromatography) |

| Quantified Difference | Eliminates the complex chromatographic separation required for N-phenyltriflamide |

| Conditions | Aqueous workup following lithium enolate triflation at -78 °C |

Procurement of 5-chloro-2-pyridone is essential for manufacturing Comins' reagent, enabling scalable, chromatography-free purification in complex natural product and API synthesis.

Regioselective N-Alkylation Performance and Atom Economy

The tautomeric nature of pyridones often leads to competing N- and O-alkylation. However, 5-chloro-2-pyridone demonstrates highly efficient, regioselective N-alkylation under optimized conditions [1]. When reacted with 2,3-diphenyl-2H-azirine using p-toluenesulfonic acid under solvent-free conditions, 5-chloro-2-pyridone yields the N-alkylated product at 83%, performing comparably to the heavier 5-bromo-2-pyridone (84% yield) but offering a 26% reduction in molecular weight for improved atom economy [1]. The electron-withdrawing chlorine atom modulates the nucleophilicity of the nitrogen, stabilizing the intermediate for selective C-N bond formation [1].

| Evidence Dimension | N-alkylation yield and molecular mass efficiency |

| Target Compound Data | 83% yield (MW: 129.54 g/mol) |

| Comparator Or Baseline | 5-bromo-2-pyridone: 84% yield (MW: 174.00 g/mol) |

| Quantified Difference | Equivalent high yield but with ~26% lower molecular weight (better atom economy) |

| Conditions | Solvent-free reaction with 2,3-diphenyl-2H-azirine at 120 °C for 12 h |

Buyers optimizing N-alkylated pharmaceutical intermediates can achieve high regioselectivity and yields while improving mass efficiency compared to brominated analogs.

Enhanced Target Binding in Anti-Fibrotic Drug Design

In medicinal chemistry, substituting the C5 position of the pyridone ring quantitatively impacts biological efficacy. Structure-activity relationship (SAR) studies on anti-fibrotic agents demonstrated that replacing a 5-methyl group with a 5-chloro group (utilizing 5-chloro-2-pyridone as the scaffold) increases target binding affinity due to enhanced hydrogen bonding interactions [1]. The resulting N-phenyl-5-chloro-2-pyridone derivative exhibited anti-fibrotic activity that was 34 times stronger than the baseline clinical agent AKF-PD, proving the quantitative necessity of the 5-chloro substituent over simple alkyl groups [1].

| Evidence Dimension | Anti-fibrotic potency (relative to AKF-PD) |

| Target Compound Data | 34-fold increase in potency (5-chloro derivative) |

| Comparator Or Baseline | 5-methyl-2-pyridone derivative (baseline AKF-PD analog) |

| Quantified Difference | 34x stronger anti-fibrotic activity |

| Conditions | In vitro anti-fibrotic binding assays |

For drug discovery procurement, selecting the 5-chloro scaffold over the 5-methyl analog is critical for maximizing target affinity and therapeutic efficacy.

Synthesis and Utilization of Comins' Reagent

5-Chloro-2-pyridone is the fundamental raw material for producing N-(5-chloro-2-pyridyl)triflimide, a critical reagent for converting ketones to vinyl triflates in the synthesis of complex natural products and APIs[1].

Orthogonal Cross-Coupling Workflows

It is the precise choice for multi-step syntheses requiring sequential functionalization, where its C-Cl bond can be selectively preserved during earlier N-alkylation steps, and later activated for Suzuki-Miyaura coupling using specialized palladium catalysts [2].

Anti-Fibrotic Lead Optimization

Used as a core scaffold in medicinal chemistry programs where the C5-chlorine atom is required to enhance hydrogen bonding and binding affinity, outperforming traditional methyl-substituted pyridone therapeutics by a factor of 34 [3].

References

- [1] Grokipedia. 'Comins' reagent.' Synthetic Applications and Historical Development.

- [2] The Journal of Organic Chemistry, ACS Publications, 2024. 'Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.'

- [3] ResearchGate, 2022. 'A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types